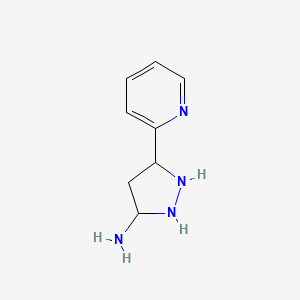

5-Pyridin-2-ylpyrazolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

5-pyridin-2-ylpyrazolidin-3-amine |

InChI |

InChI=1S/C8H12N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4,7-8,11-12H,5,9H2 |

InChI Key |

YSMVTOIWQBQUKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NNC1N)C2=CC=CC=N2 |

Origin of Product |

United States |

Pre Functionalization Strategy Pyridine As a Building Block :

This is the most direct approach, where a pyridine-containing precursor is used from the outset. As detailed in the sections above, starting materials like 2-pyridinecarboxaldehyde (B72084) or 3-(pyridin-2-yl)acrylonitrile already contain the required substituent. This strategy is generally preferred for its straightforward nature and convergence. The synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) and triazine derivatives often employs a similar logic, starting with pyridine-based amidines or other functionalized pyridines. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Pyridin 2 Ylpyrazolidin 3 Amine

Reactivity Profiles of the Pyrazolidine (B1218672) Ring System in 5-Pyridin-2-ylpyrazolidin-3-amine

The pyrazolidine ring is a five-membered saturated heterocycle containing two adjacent nitrogen atoms. Its reactivity is characterized by the nucleophilicity of its nitrogen atoms and its potential to undergo ring-opening reactions.

Nucleophilic and Electrophilic Reactivity at Nitrogen and Carbon Centers

The pyrazolidine moiety and its exocyclic amine substituent contain multiple sites susceptible to nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The compound possesses three nitrogen atoms with lone pairs of electrons, making them all potential nucleophiles. libretexts.org Their relative nucleophilicity is influenced by steric hindrance and electronic effects. masterorganicchemistry.comlibretexts.org

Exocyclic Amine (C3-NH2): This primary amine is expected to be a significant nucleophilic center. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form corresponding substituted amines.

Pyrazolidine Nitrogens (N1 and N2): Both ring nitrogens are nucleophilic. N1, being a secondary amine, is generally a good nucleophile. The N2 nitrogen, being a tertiary amine substituted with the pyridine (B92270) ring, is also nucleophilic, though its reactivity might be tempered by the steric bulk and electronic influence of the pyridine substituent. masterorganicchemistry.com Cyclic amines can sometimes exhibit enhanced nucleophilicity compared to their acyclic counterparts. reddit.com

Table 1: Predicted Nucleophilic Reactivity of Nitrogen Centers

| Site | Type | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| C3-NH₂ | Primary Amine | High | Alkylation, Acylation, Schiff base formation |

| N1-H | Secondary Amine | Moderate to High | Alkylation, Acylation |

Electrophilic Reactivity: The carbon centers of the pyrazolidine ring are generally not electrophilic. However, they could potentially become electrophilic if an adjacent nitrogen atom is quaternized, or if a carbonyl group were introduced into the ring, which is not the case in the parent compound.

Ring-Opening and Rearrangement Reactions of the Pyrazolidine Moiety

Saturated heterocyclic rings like pyrazolidine can undergo ring-opening reactions under certain conditions, often catalyzed by acids or bases, or via oxidative or reductive cleavage.

N-N Bond Cleavage: The nitrogen-nitrogen single bond is a potential site of weakness in the ring and can be cleaved under reductive conditions (e.g., catalytic hydrogenation) or certain oxidative conditions.

C-N Bond Cleavage: Acid-catalyzed ring-opening could occur via protonation of a ring nitrogen, followed by nucleophilic attack on an adjacent carbon, although this is generally less common than N-N bond cleavage. Base-catalyzed ring-opening is less likely without activating functional groups. Some substituted pyrazoles and pyrazolones have been shown to undergo ring-opening, which can sometimes be followed by a ring-closing reaction to form a new heterocyclic system. nih.govresearchgate.net The stability of the pyrazolidine ring in this specific compound would be subject to experimental verification.

Tautomerism and Isomerization Pathways

The structure of this compound allows for several forms of isomerism.

Tautomerism: The primary amine at the C3 position can exist in equilibrium with its tautomeric imine form, 3-imino-5-pyridin-2-ylpyrazolidine. This amine-imine tautomerism is a common feature of amino-substituted heterocycles. nih.gov The predominant tautomer under physiological conditions would likely be the amine form, but the imine tautomer can be a key intermediate in certain reactions. Annular tautomerism, involving the movement of the proton between N1 and N2, is also a possibility, though less common in saturated systems compared to aromatic pyrazoles. nih.gov

Stereoisomerism: The pyrazolidine ring contains two stereocenters at the C3 and C5 positions. Therefore, the compound can exist as a mixture of diastereomers (cis and trans isomers) and each of these can be resolved into a pair of enantiomers. The specific stereochemistry would depend on the synthetic route used to prepare the compound.

Reactivity of the Pyridine Heterocycle in this compound

The pyridine ring is an electron-deficient aromatic system, which makes it generally unreactive toward electrophilic attack but susceptible to nucleophilic attack. researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. Reactions typically require harsh conditions. quimicaorganica.orgyoutube.com

Directing Effects: When substitution does occur, it is directed primarily to the C3' and C5' positions (meta to the ring nitrogen). Attack at the C2', C4', or C6' positions is highly disfavored because it would place a positive charge on the adjacent, already electron-deficient nitrogen atom in one of the resonance intermediates. quimicaorganica.orgquora.com The pyrazolidinyl group at the C2' position is an alkylamino-type substituent, which is typically an activating, ortho-, para-director in benzene (B151609) rings. However, in the deactivated pyridine system, its influence is likely insufficient to overcome the strong meta-directing effect of the ring nitrogen. Therefore, electrophilic attack is still predicted to favor the C3' and C5' positions. pearson.com

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution (EAS)

| Position of Attack | Stability of Intermediate | Predicted Outcome |

|---|---|---|

| C3' or C5' | More stable; positive charge delocalized over carbon atoms. | Favored product |

Nucleophilic Aromatic Substitution (NAS) Pathways

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at positions 2, 4, and 6. youtube.comquimicaorganica.orgquora.com

Mechanism and Regioselectivity: Nucleophilic attack at the C2', C4', or C6' positions allows the negative charge of the intermediate (a Meisenheimer-type complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comstackexchange.com Attack at C3' or C5' does not allow for this stabilization, making these positions much less reactive to nucleophiles. stackexchange.com

Chichibabin Reaction: In the absence of a good leaving group, a strong nucleophile like the amide ion (NaNH₂) can attack the pyridine ring, displacing a hydride ion (H⁻). This is known as the Chichibabin reaction. For 2-substituted pyridines, this reaction typically occurs at the C4 or C6 position. youtube.comquora.com Therefore, treatment of this compound with a powerful nucleophile could potentially lead to amination at the C6' position.

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

The pyridine ring of this compound and its derivatives is a versatile scaffold for metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted compounds. These reactions are crucial for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are prominent methods for introducing aryl, heteroaryl, or vinyl groups onto the pyridine ring. semanticscholar.orgresearchgate.netnih.gov For instance, the Suzuki-Miyaura coupling of a brominated pyridine derivative with a boronic acid or ester, catalyzed by a palladium complex like PdCl2(PPh3)2, is a common strategy. nih.gov This approach has been successfully used to synthesize various substituted pyridin-2(1H)-ones. nih.gov The reaction typically involves a base, such as sodium carbonate, and is often carried out in a solvent like 1,4-dioxane. nih.gov

Similarly, rhodium, iridium, ruthenium, cobalt, and copper catalysts have also been employed in cross-coupling reactions involving N-aryl-2-aminopyridines. nih.govrsc.org The pyridyl nitrogen often acts as a directing group, facilitating the cyclization and functionalization of the molecule. nih.govrsc.org This strategy allows for the direct and atom-economical construction of various N-heterocycles. nih.govrsc.org

The choice of catalyst, ligand, and reaction conditions can significantly influence the outcome of these cross-coupling reactions, including the yield and regioselectivity. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of palladium-catalyzed amination reactions. semanticscholar.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product Type | Reference |

| PdCl2(PPh3)2 | Brominated pyridine derivative | Indole-4-boronic acid pinacol (B44631) ester | Substituted pyridin-2(1H)-one | nih.gov |

| Pd(OAc)2 | N-phenylpyridin-2-amine | Potassium aryltrifluoroborate | N-(biphenyl-2-yl)pyridin-2-amine | nih.gov |

| Rh(III) catalyst | N-arylpyridin-2-amine | α,β-unsaturated aldehyde | 1,2,3-trisubstituted indole | nih.gov |

| Pd(acac)2/BrettPhos | Nitroarene | Diarylamine | N,N-diaryl-N-arylamine | rhhz.net |

Intramolecular and Intermolecular Interactions within this compound Systems

The three-dimensional structure and conformational preferences of this compound and related systems are significantly influenced by a network of non-covalent interactions, including hydrogen bonding and aromatic stacking.

Hydrogen Bonding Networks and Their Influence on Conformation

Hydrogen bonds play a critical role in defining the structure of molecules containing both pyrazolidine and pyridine rings. In the solid state, intermolecular hydrogen bonds are frequently observed, often involving the amine group of the pyrazolidine ring and the nitrogen atom of the pyridine ring of an adjacent molecule. These interactions can lead to the formation of extended supramolecular assemblies. researchgate.net

The conformation of the pyrazolidine ring itself is also influenced by the substituents and the interactions they form. The ring can adopt various puckered conformations, and the specific conformation can be stabilized by intramolecular hydrogen bonds between substituents on the ring.

Aromatic Stacking Interactions (π-π Interactions)

The geometry of the stacking can vary, with common arrangements including parallel-displaced and T-shaped orientations. nih.gov The strength of these interactions is dependent on the distance between the rings and their relative orientation. In some crystal structures of pyridine-containing compounds, centroid-centroid distances between stacked rings have been observed to be in the range of 3.4 to 3.7 Å. researchgate.netresearchgate.net

These π-π stacking interactions, in conjunction with hydrogen bonding, play a crucial role in the formation of well-defined three-dimensional supramolecular architectures in the solid state. researchgate.netrsc.org

Table 2: Key Non-covalent Interactions in Pyridinyl-Pyrazolidine Systems

| Interaction Type | Participating Groups | Typical Distance/Energy | Influence | Reference |

| Intermolecular Hydrogen Bond | Pyrazolidine N-H and Pyridine N | ~2.5 - 3.0 Å | Formation of supramolecular assemblies | researchgate.netnih.gov |

| Intramolecular Hydrogen Bond | Protonated Pyridine N-H and Pyridine N | ~2.5 - 3.3 Å | Conformational rigidity | mdpi.com |

| π-π Stacking | Pyridine rings | ~3.4 - 3.7 Å | Crystal packing and stability | researchgate.netresearchgate.net |

Elucidation of Reaction Mechanisms for Transformations Involving this compound

Understanding the reaction mechanisms of transformations involving this compound is essential for optimizing reaction conditions and predicting the formation of products. Computational and experimental techniques are employed to investigate these mechanisms.

Transition State Analysis and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. rsc.orgmdpi.comrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy landscape of the reaction can be constructed. rsc.org

For reactions involving pyrazolidine derivatives, such as cycloadditions, the mechanism can be either stepwise or concerted. mdpi.com Transition state analysis helps to distinguish between these possibilities. The geometry of the transition state provides insights into the key bond-forming and bond-breaking events. mdpi.com For example, in the [3+2] cycloaddition reactions of nitrylimines with nitroethenes to form pyrazolines, DFT calculations have shown that the reaction proceeds through a single-step, asynchronous mechanism. mdpi.com

The energy barriers calculated for different reaction pathways can help to predict the major products and understand the factors that control selectivity. rsc.org For instance, in the synthesis of pyrrolidinedione derivatives, the calculated energy barriers for different steps, such as Michael addition and cyclization, provide a quantitative understanding of the reaction progress. rsc.org

Structural Elucidation and Advanced Spectroscopic Analysis of 5 Pyridin 2 Ylpyrazolidin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For a compound like 5-Pyridin-2-ylpyrazolidin-3-amine, a suite of advanced NMR experiments would be indispensable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the precise connectivity of atoms within the molecule, a series of two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrazolidine (B1218672) and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon-13 (¹³C) nuclei, HSQC provides a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds away. This would be instrumental in connecting the pyridine ring to the pyrazolidine ring at the C5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and stereochemistry of the molecule.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

Lacking experimental data, the following table is a hypothetical representation of expected NMR shifts based on related structures. This is for illustrative purposes only.

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazolidine Ring | |||

| C3 | ~50 | ~4.0 (t) | C4, C5 |

| C4 | ~35 | ~2.2 (m), ~2.5 (m) | C3, C5 |

| C5 | ~65 | ~4.5 (dd) | C3, C4, C2' |

| N1-H | - | ~5.5 (br s) | - |

| N2-H | - | ~6.0 (br s) | - |

| NH₂ | - | ~3.0 (br s) | C3 |

| Pyridine Ring | |||

| C2' | ~160 | - | C3', C4', C5 |

| C3' | ~122 | ~7.3 (d) | C2', C4', C5' |

| C4' | ~136 | ~7.8 (t) | C2', C3', C5', C6' |

| C5' | ~124 | ~7.2 (t) | C3', C4', C6' |

| C6' | ~149 | ~8.5 (d) | C2', C4', C5' |

Solid-State NMR for Polymorphic and Amorphous Forms

Should this compound exist in different crystalline (polymorphic) or non-crystalline (amorphous) forms, solid-state NMR (ssNMR) would be an invaluable tool. Unlike solution-state NMR, ssNMR provides insights into the structure and dynamics of molecules in the solid phase, helping to identify and characterize different solid forms which can have distinct physical properties.

Dynamic NMR for Conformational Exchange Processes

The pyrazolidine ring is a flexible five-membered ring that can undergo conformational changes. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could reveal the energetics of these conformational exchange processes, such as ring puckering.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Analysis

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This would unambiguously determine the absolute configuration of the chiral center at C5 and the preferred conformation of the pyrazolidine ring in the crystalline state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

As no experimental crystallographic data is available, this table presents hypothetical parameters based on common organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.0 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Co-crystallization Studies and Crystal Packing Analysis

Investigating the co-crystallization of this compound with other molecules could reveal its intermolecular interaction capabilities. Analysis of the crystal packing would shed light on the hydrogen bonding networks and other non-covalent interactions that govern the supramolecular assembly in the solid state. These interactions are crucial for understanding the physical properties of the compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₂N₄), the expected exact mass can be calculated and would be confirmed by HRMS analysis, providing a critical first step in its identification.

The fragmentation of this compound in a mass spectrometer is anticipated to follow pathways characteristic of both the pyridine and pyrazolidine moieties. The initial electron impact would likely generate a molecular ion (M⁺). Subsequent fragmentation can be predicted to occur at the weakest bonds and through characteristic rearrangements.

A primary fragmentation pathway is expected to involve the cleavage of the C-C bond connecting the pyridine and pyrazolidine rings. This would lead to the formation of a pyridin-2-yl cation and a pyrazolidin-3-amine radical, or vice versa. The fragmentation of the pyridine ring itself often involves the loss of HCN, leading to the formation of a C₄H₄⁺ fragment. rsc.org The pyrazolidine ring, being a saturated heterocycle, is prone to ring-opening reactions and subsequent fragmentation, often initiated by the loss of small neutral molecules like NH₃ or CH₂N₂. Studies on similar pyrazoline derivatives have shown that ring fragmentation can lead to the formation of stable ions such as pyridinyl ion derivatives. researchgate.net

Table 1: Predicted HRMS Data and Major Fragment Ions for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M]⁺ | C₈H₁₂N₄⁺ | 164.1062 | Molecular Ion |

| [M-NH₂]⁺ | C₈H₁₀N₃⁺ | 148.0875 | Loss of the amino group |

| [Pyridine]⁺ | C₅H₅N⁺ | 79.0422 | Cleavage of the pyridine-pyrazolidine bond |

| [Pyrazolidin-3-amine]⁺ | C₃H₇N₃⁺ | 85.0640 | Cleavage of the pyridine-pyrazolidine bond |

| [M-HCN]⁺ | C₇H₁₁N₃⁺ | 137.0953 | Loss of hydrogen cyanide from the pyridine ring |

Note: The m/z values are predicted based on theoretical calculations and may vary slightly in experimental conditions.

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the proposed fragmentation pathways. By selecting a specific parent ion (e.g., the molecular ion or a major fragment ion) and subjecting it to further fragmentation, a detailed map of the molecule's substructures can be constructed.

For instance, selecting the ion resulting from the loss of the amino group ([M-NH₂]⁺) and analyzing its daughter ions would provide further insight into the stability and fragmentation of the pyrazolidine ring. Similarly, isolating the pyridin-2-yl cation and observing its fragmentation would confirm the presence and substitution pattern of the pyridine ring. This technique is crucial for distinguishing between isomers, as the fragmentation patterns of 2-, 3-, and 4-substituted pyridines can be differentiated. acs.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

The pyridine ring has several characteristic vibrational modes. rsc.orgcdnsciencepub.com The C-H stretching vibrations of the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. dtic.mil Ring stretching vibrations, which are sensitive to substitution, are expected in the 1400-1600 cm⁻¹ range. rsc.orgrsc.org The ring breathing mode, a symmetric stretching of the entire ring, is a strong and sharp band in the Raman spectrum of pyridine and its derivatives, typically appearing around 990-1030 cm⁻¹. aps.org

The pyrazolidine ring, being a saturated heterocycle, will show C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The N-H stretching vibrations of the secondary amines within the ring and the primary amine substituent are expected in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. The N-H bending vibrations are expected around 1600 cm⁻¹. The C-N stretching vibrations of the pyrazolidine ring and the C-N bond of the amino group will appear in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (primary amine) | 3300 - 3500 | IR, Raman |

| C-H Stretch (pyridine) | 3000 - 3100 | IR, Raman |

| C-H Stretch (pyrazolidine) | 2850 - 2960 | IR, Raman |

| C=N, C=C Stretch (pyridine ring) | 1400 - 1600 | IR, Raman |

| N-H Bend (primary amine) | 1590 - 1650 | IR |

| Pyridine Ring Breathing | 990 - 1030 | Raman (strong) |

| C-N Stretch | 1000 - 1300 | IR |

Note: These are general ranges and the exact positions will be influenced by the specific molecular environment and intermolecular interactions.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

The this compound molecule possesses a chiral center at the C5 position of the pyrazolidine ring, where the pyridine ring is attached. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these enantiomers and determining their absolute configuration.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, this results in a CD spectrum with positive and/or negative peaks (Cotton effects) that are characteristic of its three-dimensional structure.

The CD spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine chromophore, which are perturbed by the chiral environment of the pyrazolidine ring. The pyridine chromophore exhibits π → π* and n → π* transitions in the UV region. rsc.org The π → π* transitions are typically strong and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths.

The sign and magnitude of the Cotton effects in the CD spectrum will be dependent on the absolute configuration (R or S) at the C5 stereocenter. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of structurally similar chiral compounds, the absolute configuration of the enantiomers can be assigned. For instance, studies on other chiral molecules containing a pyridine chromophore have shown that the sign of the Cotton effect associated with specific electronic transitions can be correlated with the stereochemistry of the molecule. rsc.orgrsc.org The development of chiral perovskites has also utilized chiral amines to induce and study circular dichroism. rsc.org

Table 3: Predicted Electronic Transitions and Expected CD Activity for this compound

| Chromophore | Transition | Approximate Wavelength (nm) | Expected CD Activity |

| Pyridine | π → π | 200 - 270 | Strong Cotton effects, sign dependent on absolute configuration |

| Pyridine | n → π | 270 - 300 | Weaker Cotton effects, sign dependent on absolute configuration |

Note: The exact wavelengths and signs of the Cotton effects require experimental determination and/or high-level theoretical calculations.

Theoretical and Computational Chemistry Studies on 5 Pyridin 2 Ylpyrazolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties and energetic landscape of a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For 5-Pyridin-2-ylpyrazolidin-3-amine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized ground state geometry. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated.

Furthermore, DFT allows for the computation of various electronic properties that are crucial for predicting the molecule's reactivity. These include the total energy, dipole moment, and the distribution of atomic charges. The electrostatic potential (ESP) map, another output of DFT calculations, visually represents the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| Total Energy (Hartree) | -652.345 |

| Dipole Moment (Debye) | 3.45 |

| Mulliken Atomic Charges | See Figure 1 |

| Bond Length (C-N in pyrazolidine) | 1.47 Å |

| Bond Angle (Pyridine N-C-C) | 123.5° |

Note: The data presented in this table is illustrative and represents typical values that would be obtained from such calculations.

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher levels of accuracy, particularly for calculating electron correlation effects. nih.gov These methods are computationally more demanding but provide benchmark-quality data for the electronic energy and other properties of this compound. Such high-level calculations are invaluable for validating the results obtained from more computationally efficient DFT methods.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

Fukui functions, derived from the change in electron density upon the addition or removal of an electron, can be calculated to identify the specific atomic sites within this compound that are most susceptible to nucleophilic, electrophilic, and radical attack.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.10 |

Note: The data presented in this table is illustrative and represents typical values that would be obtained from such calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformers and the energy barriers between them. This analysis reveals the molecule's flexibility and the preferred spatial arrangement of its constituent rings and functional groups. Such studies can be performed in a vacuum to understand the intrinsic conformational preferences or in the presence of a solvent to mimic more realistic conditions.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can incorporate the effects of a solvent using either explicit or implicit models. In an explicit solvent model, individual solvent molecules (e.g., water) are included in the simulation box, providing a detailed atomistic description of solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov Comparing simulations with these different solvent models can elucidate the role of solvation on the conformational stability and dynamics of this compound. For instance, the presence of a polar solvent like water could stabilize conformations with larger dipole moments through hydrogen bonding and other electrostatic interactions. nih.gov

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring both hydrogen bond donors (the amine and pyrazolidine (B1218672) NH groups) and acceptors (the pyridine (B92270) nitrogen and the pyrazolidine nitrogens), suggests a strong propensity for forming a variety of intermolecular interactions. These interactions are crucial in determining the solid-state structure, crystal packing, and potential for self-assembly into supramolecular architectures.

Computational studies on similar heterocyclic systems, such as pyridine and pyrazole (B372694) derivatives, have elucidated the nature of these non-covalent interactions. nih.govresearchgate.netrsc.orgacs.org The primary interactions expected for this compound include:

Hydrogen Bonding: The amine group (-NH2) and the secondary amine in the pyrazolidine ring can act as hydrogen bond donors. The nitrogen atom of the pyridine ring and the tertiary nitrogen of the pyrazolidine ring are potential hydrogen bond acceptors. This donor-acceptor pattern allows for the formation of robust hydrogen-bonded networks, which could lead to dimers, chains, or more complex three-dimensional structures.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other pyridine rings or even with the pyrazolidine ring of adjacent molecules. The geometry of these interactions (parallel-displaced or T-shaped) would be influenced by the electrostatic and dispersion forces between the rings. acs.org

CH-π Interactions: The C-H bonds of the pyridine and pyrazolidine rings can also engage in weaker CH-π interactions with the aromatic system of a neighboring molecule.

The interplay of these interactions governs the self-assembly behavior. Based on studies of related compounds, it is plausible that this compound could form well-ordered crystalline structures or even liquid crystalline phases under specific conditions. nih.gov Hirshfeld surface analysis is a powerful computational tool that could be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the packing environment. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.govgithub.iobohrium.com For this compound, a typical computational workflow would involve:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

NMR Calculation: Calculating the NMR shielding tensors using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)) and an implicit solvent model to mimic experimental conditions. nih.gov

Boltzmann Averaging: Averaging the chemical shifts of the different conformers based on their relative energies.

The predicted chemical shifts can then be compared with experimental data to confirm the structure. Discrepancies between predicted and experimental values can often be rationalized in terms of solvent effects, conformational dynamics, or the presence of specific intermolecular interactions. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2' | - | 150.2 |

| Pyridine C3' | 7.75 | 123.8 |

| Pyridine C4' | 7.90 | 136.5 |

| Pyridine C5' | 7.45 | 121.0 |

| Pyridine C6' | 8.60 | 149.5 |

| Pyrazolidine C3 | 4.10 | 60.5 |

| Pyrazolidine C4 | 2.20 (ax), 2.50 (eq) | 35.1 |

| Pyrazolidine C5 | 4.80 | 70.3 |

| Pyrazolidine N1-H | 5.50 | - |

| Amine N3-H | 3.80 | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies. cdnsciencepub.comnih.govresearchgate.netcore.ac.uk For this compound, a frequency calculation would reveal characteristic bands corresponding to:

N-H stretching of the amine and pyrazolidine groups (typically in the 3300-3500 cm⁻¹ region). nih.gov

C-H stretching of the aromatic pyridine ring and the aliphatic pyrazolidine ring.

C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹). nih.gov

Ring breathing modes of both heterocyclic rings.

Comparison of the calculated spectrum with an experimental one can confirm the presence of key functional groups and provide insights into the molecular structure and bonding. Potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes. nih.gov

The electronic properties of this compound, particularly its absorption and emission characteristics, can be investigated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals (e.g., π → π* and n → π* transitions).

Given the presence of both a pyridine and an amine-substituted pyrazolidine, the molecule may exhibit interesting photophysical properties, including fluorescence. nih.gov TD-DFT can also be used to model the excited state geometries and predict fluorescence emission wavelengths. The nature of the substituents and the solvent environment can significantly influence these properties.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | 310 | 0.08 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 265 | 0.15 | HOMO-1 → LUMO (n → π) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Potential

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govej-chem.org The structural features of this compound make it and its derivatives interesting candidates for QSAR/QSPR studies, for instance, in the context of medicinal chemistry.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. hufocw.orgresearchgate.netnih.govdergipark.org.tr For this compound, a wide range of descriptors can be calculated using computational software:

Topological Descriptors: These describe the atomic connectivity, such as molecular weight, number of rings, and connectivity indices.

Geometrical Descriptors: These relate to the 3D structure, including molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Quantum Chemical Descriptors: More advanced descriptors derived from quantum mechanical calculations, such as electrophilicity index, chemical hardness, and softness.

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting pharmacokinetic properties.

By systematically modifying the structure of this compound (e.g., by adding substituents to the pyridine or pyrazolidine rings) and calculating these descriptors for each derivative, a dataset can be generated. This dataset can then be used to build a QSAR/QSPR model to predict a specific activity or property, such as binding affinity to a biological target or solubility. wjpsonline.comresearchgate.net

Predictive Modeling for General Chemical Reactivity and Selectivity

Theoretical and computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical compounds, providing insights that complement experimental studies. For this compound, while specific predictive modeling studies are not extensively documented in publicly available literature, the general principles and methodologies can be understood by examining research on analogous pyrazole and pyrazolidine derivatives. rsc.orgnih.govresearchgate.net These studies form the basis for hypothetically analyzing the reactivity of the target molecule.

Predictive modeling in this context primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent method. nih.govnih.gov These computational techniques are used to determine the electronic structure of a molecule, which is fundamental to its chemical behavior. Key aspects of reactivity, such as identifying sites susceptible to electrophilic or nucleophilic attack, understanding reaction mechanisms, and predicting the stability of intermediates and products, can be elucidated. nih.govresearchgate.net

Key Computational Descriptors for Reactivity

Several calculated parameters, or "reactivity descriptors," are instrumental in predicting how a molecule like this compound would behave in a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. rsc.orgresearchgate.net It uses a color scale to indicate regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atoms of the pyridine ring and the amine group, indicating these as likely sites for interaction with electrophiles.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution. researchgate.net Atoms with a more negative charge are considered nucleophilic centers, while those with a more positive charge are electrophilic centers. This data helps in pinpointing specific atoms most likely to be involved in bond formation.

Application to this compound

While direct research is sparse, we can extrapolate from computational studies on related pyrazole and pyridine derivatives. nih.govnih.govresearchgate.net DFT calculations would be employed to optimize the geometry of this compound and then compute the reactivity descriptors.

The pyrazolidine ring, being non-aromatic and saturated, has a different electronic profile than the aromatic pyridine ring. The amine group (-NH2) at the 3-position is a strong electron-donating group, which would significantly influence the charge distribution and reactivity of the pyrazolidine ring. The pyridine ring at the 5-position acts as an electron-withdrawing group.

The interplay between the electron-donating amine and the electron-withdrawing pyridine ring is expected to create a complex reactivity profile. Predictive models could precisely map these electronic effects. For example, an MEP analysis would likely highlight the nitrogen of the pyridine ring and the exocyclic amine as primary sites for electrophilic attack. Conversely, the carbon atoms adjacent to the nitrogen atoms in the pyridine ring would be potential sites for nucleophilic attack.

The following tables represent the type of data that would be generated from such a computational study. Note: The values presented are hypothetical and for illustrative purposes only, based on findings for structurally related compounds, as specific data for this compound is not available.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication for Reactivity |

| EHOMO | -5.8 | Indicates electron-donating capability (nucleophilicity) |

| ELUMO | -1.2 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.6 | Suggests moderate kinetic stability and reactivity |

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms

| Atom | Ring Position | Hypothetical Charge (a.u.) | Predicted Reactivity |

| N (Amine) | 3-Position (-NH2) | -0.95 | Highly Nucleophilic |

| N (Pyridine) | Pyridine Ring | -0.78 | Nucleophilic, Site for Protonation/Alkylation |

| C3 (Pyrazolidine) | Pyrazolidine Ring | +0.35 | Electrophilic (due to attached amine) |

| C5 (Pyrazolidine) | Pyrazolidine Ring | +0.28 | Electrophilic (due to attached pyridine) |

These predictive models, rooted in quantum chemistry, provide a powerful, non-empirical way to understand and forecast the chemical behavior of molecules like this compound, guiding synthetic efforts and further research into their properties. nih.govresearchgate.net

Derivatization and Analog Development of 5 Pyridin 2 Ylpyrazolidin 3 Amine

Rational Design Principles for Novel 5-Pyridin-2-ylpyrazolidin-3-amine Analogs

The design of new analogs of this compound is a methodical process that leverages established medicinal chemistry principles to create molecules with improved characteristics. These strategies are centered on altering the molecule's structure to optimize its interactions with biological targets and improve its drug-like properties.

Scaffold Hopping and Isosteric Replacement Strategies

Scaffold hopping and isosteric replacement are powerful techniques used to generate novel chemical entities that retain the essential binding features of the parent molecule while offering improved properties or a new intellectual property position. nih.govnih.gov

Isosteric and Bioisosteric Replacement: This more conservative approach involves substituting atoms or groups with others that have similar steric and electronic properties. nih.gov The goal is to fine-tune the molecule's properties, such as metabolic stability, solubility, or binding affinity. nih.gov

Table 1: Potential Isosteric Replacements in the this compound Scaffold

| Original Moiety | Potential Isostere(s) | Rationale for Replacement |

| Pyridine (B92270) Ring | Pyrimidine (B1678525), Pyridazine, Thiazole | Modulates basicity, hydrogen bonding capacity, and potential for new vector interactions. acs.org |

| Pyrazolidine (B1218672) Ring | Pyrrolidine, Piperidine (B6355638) | Alters ring pucker, conformational flexibility, and lipophilicity. mdpi.com |

| Amine (-NH2) Group | Hydroxyl (-OH), Methylamino (-NHCH3) | Changes hydrogen bond donor/acceptor character and basicity. |

Exploration of Structural Modifications to Modulate Reactivity and Interactions

Targeted structural modifications are performed to modulate the reactivity and intermolecular interactions of the lead compound. This involves adding, removing, or modifying functional groups on the pyridine ring, the pyrazolidine ring, or the amine functionality.

Substituents on the pyridine ring can dramatically influence the molecule's properties. The nitrogen atom in pyridine makes the ring electron-deficient and susceptible to nucleophilic substitution, primarily at the C2 and C4 positions. nih.govnih.gov Adding electron-withdrawing groups can enhance this reactivity, while electron-donating groups can make the ring more susceptible to electrophilic attack. These substitutions alter the electrostatic potential of the molecule, affecting how it binds to target proteins. nih.gov For example, replacing a phenyl ring with a pyridine ring in certain inhibitors has been shown to improve biological potency by over 500 times due to enhanced binding interactions. nih.gov

Modifications to the pyrazolidine ring, a privileged scaffold in medicinal chemistry, can influence the compound's three-dimensional structure and physicochemical properties. nih.govresearchgate.net For example, N-alkylation or N-acylation at the pyrazolidine nitrogens can modulate lipophilicity and metabolic stability.

Synthetic Methodologies for the Preparation of this compound Derivatives

The synthesis of derivatives builds upon the core structure, utilizing a range of chemical reactions to selectively functionalize its different components.

Functionalization at the Pyrazolidine Ring Nitrogens and Carbons

The pyrazolidine ring offers multiple sites for functionalization. The two nitrogen atoms are particularly amenable to modification. The secondary amine can be readily alkylated or acylated using standard conditions to introduce a wide variety of substituents, thereby altering the molecule's steric bulk and electronic properties. The synthesis of pyrazoline derivatives from hydrazones and enones through domino processes highlights the accessibility of the dihydropyrazole core for derivatization. uca.fr While direct C-H functionalization of the saturated pyrazolidine carbons is challenging, derivatization can be achieved by starting with pre-functionalized building blocks.

Derivatization of the Pyridine Moiety via Electrophilic/Nucleophilic Pathways

The pyridine ring is a versatile platform for introducing diversity. Due to the electron-withdrawing nature of the ring nitrogen, the pyridine carbons are electron-deficient, making the ring generally resistant to electrophilic aromatic substitution (which would occur at C3) but prone to nucleophilic aromatic substitution (at C2 and C4). nih.govnih.gov

Modern synthetic methods provide extensive options for pyridine derivatization:

Nucleophilic Aromatic Substitution (SNAr): A halogenated pyridine precursor can react with various nucleophiles (amines, alcohols, thiols) to introduce new functional groups.

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the pyridine ring. nih.gov

Dearomatization: Catalytic dearomatization of pyridine derivatives can yield saturated piperidine structures, significantly altering the geometry and properties of the molecule. mdpi.commdpi.com

Modifications at the Amine Functionality

The primary amine at the 3-position is a key site for derivatization, often crucial for biological activity. mdpi.com It serves as a versatile chemical handle for a variety of transformations.

Table 2: Common Synthetic Modifications at the 3-Amino Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Purpose of Modification |

| Acylation | Acyl Chloride, Carboxylic Acid (with coupling agent) | Amide | Introduce new substituents, modulate H-bonding. ontosight.ai |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduce acidic group, mimic phosphate. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Increase substitution, alter basicity and lipophilicity. |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | Introduce potent H-bond donor/acceptor motifs. nih.gov |

These modifications allow for the systematic exploration of the chemical space around the this compound core, facilitating the development of analogs with optimized therapeutic potential.

Creation of Diverse Compound Libraries Based on the this compound Scaffold

The generation of a wide array of structurally related compounds from a common core, such as this compound, is fundamental to identifying molecules with desired characteristics. High-throughput synthesis techniques are often employed to expedite this discovery process.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, indexed collections of compounds. This approach is particularly amenable to scaffolds like this compound, which possesses multiple points for diversification. The primary amine group on the pyrazolidine ring and various positions on the pyridine ring serve as handles for chemical modification.

A typical combinatorial strategy involves a multi-step synthesis where different building blocks are systematically introduced. For instance, the exocyclic amine can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides. Similarly, if the pyridine ring is appropriately substituted with a reactive group (e.g., a halogen), it can undergo various cross-coupling reactions to introduce a wide range of substituents. The core pyrazolidine ring itself can be formed through a multi-component reaction, further adding to the structural diversity of the library.

Parallel synthesis is a related technique that focuses on producing a multitude of individual, well-characterized compounds simultaneously. This method is highly advantageous for generating focused libraries of analogs for high-throughput screening (HTS) of general physicochemical and biological properties.

In the context of the this compound scaffold, a parallel synthesis campaign might involve reacting the core structure with a curated set of reagents in a multi-well plate format. For example, an array of aldehydes could be reductively aminated with the primary amine of the scaffold to yield a library of secondary amines. Each well would contain a unique product, which can then be directly subjected to various assays to assess properties such as solubility, metabolic stability, or preliminary target engagement.

Structure-Reactivity/Property Relationship Studies of this compound Analogs

Understanding how structural modifications influence the reactivity and properties of the this compound scaffold is crucial for rational drug design. These studies, often referred to as Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies, guide the optimization of lead compounds.

Systematic modifications to the scaffold allow for the elucidation of key structural features that govern its chemical behavior and physical attributes. For instance, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring can significantly alter the pKa of the pyridyl nitrogen and the exocyclic amine, which in turn can affect the molecule's reactivity, solubility, and ability to form intermolecular interactions.

The table below illustrates a hypothetical structure-property relationship study for a series of analogs derived from this compound.

| Compound ID | R1 Substituent (on Pyridine Ring) | R2 Substituent (on Exocyclic Amine) | Aqueous Solubility (µM) | LogP |

| A-001 | H | H | 150 | 1.2 |

| A-002 | 4-Cl | H | 75 | 1.8 |

| A-003 | 4-OCH3 | H | 180 | 1.1 |

| A-004 | H | Acetyl | 250 | 0.9 |

| A-005 | H | Methyl | 120 | 1.5 |

From this hypothetical data, one could infer that the addition of a polar acetyl group at the R2 position increases aqueous solubility, while a lipophilic chloro group at the R1 position decreases it. Such insights are invaluable for the iterative process of designing new analogs with improved property profiles.

A related scaffold, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, has been utilized in the synthesis of inhibitors of Bcr-Abl, where the design was based on the principle of bioisosterism between a 1,2,3-triazole ring and an amide group. nih.gov This highlights the importance of strategic scaffold selection and modification in medicinal chemistry.

An exploration of the future research landscape for the chemical compound this compound reveals a convergence of cutting-edge technologies and sustainable chemical practices. While direct research on this specific molecule in these emerging areas is nascent, the trajectory of heterocyclic chemistry provides a clear roadmap for future investigations. These directions promise to revolutionize how such compounds are synthesized, analyzed, and applied, emphasizing efficiency, sustainability, and molecular precision.

Future Research Directions and Emerging Areas for 5 Pyridin 2 Ylpyrazolidin 3 Amine

The development and understanding of complex heterocyclic molecules like 5-Pyridin-2-ylpyrazolidin-3-amine are poised for significant advancement. Future research will likely pivot from traditional synthetic and analytical methods towards more integrated, intelligent, and sustainable approaches.

Q & A

Q. How do steric and electronic parameters in QSAR models correlate with antibacterial activity?

-

Methodological Answer : QSAR studies using MOE software (2006.08) reveal that lipophilicity (Log P) and steric bulk (SMR) are critical. For example, derivatives with Log P ~2.5 and moderate SMR values (~3.5 ų) show optimal penetration into bacterial membranes. The equation:

highlights these relationships. Validation uses leave-one-out cross-validation (r² > 0.85) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies arise from oversimplified QSAR models or unaccounted solvent effects. Mitigation strategies:

- Molecular Dynamics (MD) Simulations : Assess ligand-receptor interactions in explicit solvents.

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between analogs.

- Experimental Validation : Redesign derivatives with adjusted substituents (e.g., replacing -Cl with -CF₃) to test model robustness .

Q. How do structural modifications (e.g., pyrazole vs. thiadiazole substituents) impact pharmacological profiles?

- Methodological Answer : Substituting pyrazole with thiadiazole increases planarity, enhancing DNA intercalation (e.g., anticancer activity). For instance, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives show 3-fold higher cytotoxicity (IC₅₀ = 1.2 μM) compared to pyrazole analogs. SAR studies involve synthesizing 10–15 derivatives with systematic substituent variations (e.g., -CH₃, -OCH₃, -NO₂) and testing in dose-response assays .

Q. What factorial design approaches optimize catalytic synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates temperature (90–150°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. DME). Response surface methodology (RSM) identifies optimal conditions: 120°C, 10 mol% Fe₂O₃@SiO₂/In₂O₃ catalyst, and DMF, yielding 85% product. ANOVA confirms temperature as the most significant factor (p < 0.01) .

Q. How are theoretical frameworks integrated into mechanistic studies of its bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer during antibacterial action. Molecular docking (AutoDock Vina) models interactions with E. coli DNA gyrase (PDB: 1KZN), identifying hydrogen bonds between the pyridine N and Arg76. MD simulations (AMBER) validate stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.